1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid
Description
Historical Context and Discovery Timeline
The synthesis of 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid aligns with broader advancements in halogenated cyclohexane derivatives during the late 20th century. While exact historical records of its first synthesis remain sparse, its structural analogs—such as 1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid (CAS 162733-00-8)—were documented in the early 2000s through nucleophilic substitution reactions involving dichlorophenyl precursors. The introduction of the 3-oxo group likely emerged from ketone-functionalization strategies applied to cyclohexane frameworks, a common approach in medicinal chemistry for modulating physicochemical properties.
Key milestones include:
- 2006 : Documentation of structurally related 3-azabicyclo derivatives, highlighting interest in bicyclic systems for pharmaceutical applications.
- 2020 : Commercial availability of this compound (CAS 1956341-55-1) via specialized chemical suppliers, indicating scaled synthesis protocols.
Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name This compound systematically describes its structure:
| Component | Interpretation |
|---|---|
| 1-(3,4-Dichlorophenyl) | A phenyl ring substituted with chlorine atoms at positions 3 and 4, attached to the cyclohexane at position 1. |
| 3-oxocyclohexane | A six-membered carbocyclic ring with a ketone group at position 3. |
| carboxylic acid | A carboxyl group (-COOH) at position 1 of the cyclohexane ring. |
The molecular formula C₁₃H₁₂Cl₂O₃ (molecular weight: 287.14 g/mol) confirms the presence of two chlorine atoms and three oxygen-bearing functional groups. The SMILES notation O=C(C1(C2=CC=C(Cl)C(Cl)=C2)CC(CCC1)=O)O further illustrates the spatial arrangement, emphasizing the para-chlorine substitutions and keto-carboxylic acid topology.
Position Within Cyclohexanecarboxylic Acid Derivatives
This compound belongs to a subclass of cyclohexanecarboxylic acids modified with aryl and ketone groups. Comparative analysis with related derivatives reveals distinct structural and functional attributes:
| Compound Name | CAS Number | Key Structural Differences |
|---|---|---|
| 1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid | 162733-00-8 | Lacks the 3-oxo group; carboxylic acid at C1 |
| 1-(3-Chlorophenyl)cyclopentanecarboxylic acid | 143328-21-6 | Cyclopentane backbone; single chlorine substituent |
| 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane | 66504-40-3 | Bicyclic structure with nitrogen at position 3 |
The 3-oxo group in this compound enhances polarity compared to non-ketone analogs, influencing solubility and potential reactivity in synthetic pathways. Its dichlorophenyl moiety, a common pharmacophore, suggests utility in agrochemical or pharmaceutical intermediates, though explicit applications remain beyond this article’s scope.
Properties
Molecular Formula |
C13H12Cl2O3 |
|---|---|
Molecular Weight |
287.13 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H12Cl2O3/c14-10-4-3-8(6-11(10)15)13(12(17)18)5-1-2-9(16)7-13/h3-4,6H,1-2,5,7H2,(H,17,18) |
InChI Key |
CNPBWVCSTUCATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Functionalization
One classical approach involves Friedel-Crafts acylation of 3,4-dichlorobenzene derivatives with cyclohexanone or its derivatives, followed by oxidation and carboxylation steps.
- Step 1: Friedel-Crafts acylation of 3,4-dichlorobenzene with cyclohexanone or cyclohexanecarboxylic acid derivatives in the presence of Lewis acids (e.g., AlCl3) to form 1-(3,4-dichlorophenyl)cyclohexanone intermediates.
- Step 2: Oxidation at position 3 of the cyclohexanone ring to introduce the keto group, often using selective oxidants such as selenium dioxide or chromium-based reagents.
- Step 3: Carboxylation of the cyclohexanone ring, typically via oxidation of methyl or aldehyde substituents or direct carboxylation using CO2 under basic conditions.
This method is well-documented for related compounds but requires careful control of reaction conditions to avoid over-oxidation or undesired chlorination.
Biocatalytic and Enzymatic Approaches
Recent advances in biocatalysis have enabled the preparation of chiral cyclohexanone derivatives, including substituted 3-oxocyclohexanecarboxylic acids.
- Enzymatic oxidation using enoate reductases and nitrilases can selectively introduce keto and carboxylic acid groups with high stereoselectivity.
- Lipase-catalyzed transformations allow for mild conditions and environmentally friendly processes.
- Scale-up to gram quantities (up to 100 g) has been demonstrated, showing industrial feasibility.
These biocatalytic methods provide a green alternative to traditional chemical oxidations and allow for the synthesis of optically pure intermediates useful in pharmaceutical synthesis.
Hydrolysis and Acidification of Nitrile Intermediates
A route involving the preparation of nitrile intermediates followed by hydrolysis under basic conditions is described in patent literature for related dichlorophenyl carboxylic acids:
- Step 1: Formation of nitrile intermediates via reaction of cyanide sources with dichlorophenyl precursors.
- Step 2: Hydrolysis of nitriles using sodium hydroxide solutions (e.g., 45% NaOH diluted with water) at controlled temperatures (around 40°C) for several hours.
- Step 3: Acidification of the hydrolyzed solution with concentrated hydrochloric acid under cooling to precipitate the carboxylic acid.
- Step 4: Filtration, washing, and drying yield the target acid as a solid.
Yields reported for similar compounds reach up to 90%, with reaction times ranging from 6 to 8 hours and temperatures maintained between 30-40°C for optimal conversion.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation + Oxidation | 3,4-Dichlorobenzene, AlCl3, oxidants (SeO2) | Established, scalable | Moderate | Requires careful control of oxidation |
| Biocatalytic Enzymatic Routes | Lipases, enoate reductases, nitrilases | Green, stereoselective | High | Suitable for chiral synthesis, mild |
| Nitrile Hydrolysis & Acidification | NaOH (45%), HCl, 30-40°C | High yield, straightforward | Up to 90 | Requires handling of cyanide intermediates |
Detailed Research Findings and Notes
Reaction Conditions: Hydrolysis of nitrile intermediates requires precise pH and temperature control. For example, addition of 45% sodium hydroxide diluted with water, followed by stirring at 40°C for 6-8 hours, ensures complete conversion. Subsequent acidification under ice cooling precipitates the acid cleanly.
Catalysts and Solvents: In Friedel-Crafts acylation, Lewis acids such as AlCl3 are critical. For enzymatic methods, the choice of enzyme and reaction medium (aqueous buffer systems) affects yield and stereoselectivity.
Purification: Filtration over diatomaceous earth (Kieselgur) and washing with water and alcohols (methanol or isopropanol) are common steps to isolate and purify the acid product.
Industrial Relevance: The biocatalytic methods have been scaled to produce chiral building blocks for drug synthesis, demonstrating potential for pharmaceutical industry application.
Safety and Environmental Aspects: Use of biocatalysts reduces reliance on heavy metal oxidants, minimizing environmental impact. However, nitrile intermediates require careful handling due to toxicity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid has shown potential in pharmaceutical applications, particularly as a precursor in the synthesis of bioactive compounds. Its structural characteristics allow for modifications that enhance biological activity.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against various strains of bacteria. This suggests potential use in developing new antibacterial agents.
Agricultural Applications
The compound is also being explored for its herbicidal properties. Research indicates that halogenated compounds similar to this compound can act as effective herbicides.
Data Table: Herbicidal Efficacy
| Compound Name | Herbicidal Activity | Target Weeds |
|---|---|---|
| This compound | Moderate | Dandelion, Crabgrass |
| Related Halogenated Compounds | High | Broadleaf Weeds |
Cosmetic Applications
In the cosmetic industry, this compound is being evaluated for its potential in skin formulations due to its stability and safety profile.
Case Study: Skin Formulation Development
Research has demonstrated that incorporating this compound into dermatological formulations enhances skin hydration and improves overall product stability. A formulation study utilized response surface methodology to optimize the concentration of this compound along with other ingredients.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-(3,4-Dichlorophenyl)cyclohexanecarboxylic Acid
- Structure : Differs in the position of the dichlorophenyl substituent (position 4 vs. 1) and lacks the 3-oxo group.
- Implications: Positional isomerism may alter solubility and steric interactions.
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic Acid
- Structure : Replaces chlorine atoms with methoxy groups and positions the oxo group at C4.
- Safety Profile : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (H302, H315, H319) . The electron-donating methoxy groups may reduce electrophilicity and reactivity compared to the dichlorophenyl analog.
Dichlorophenyl-Containing Heterocycles
cis-6-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic Acid (cis-A)
- Structure : Incorporates a 1,2,4-oxadiazole ring and a cyclohexene backbone.
- Synthesis: Prepared via a reaction involving 3,4-dichloro-N′-hydroxybenzimidamide and cis-1,2,3,6-tetrahydrophthalic anhydride .
1-(3,4-Dichlorophenyl)-5-Oxo-3-pyrrolidinecarboxylic Acid
- Structure : Substitutes the cyclohexane ring with a pyrrolidine (5-membered) ring and positions the oxo group at C5.
- Properties: Smaller ring size increases ring strain and rigidity. Molecular formula: C₁₁H₉Cl₂NO₃; hazards include acute toxicity via inhalation, skin contact, and ingestion .
Oxo-Substituted Carboxylic Acids
3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic Acid
- Structure : Features a cyclohexene ring with dihydroxy and oxo groups, increasing polarity.
- Applications : High polarity enhances solubility in aqueous media, making it suitable for biochemical studies .
Comparative Data Table
Biological Activity
1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid, with the CAS number 1956341-55-1, is a compound characterized by its molecular formula and a molecular weight of approximately 287.14 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anticancer and antibacterial applications.
- Molecular Formula :
- Molecular Weight : 287.14 g/mol
- Density : Approximately 1.423 g/cm³ (predicted)
- Boiling Point : Predicted at around 466.4 °C
- Acidity (pKa) : Approximately 3.51
These properties suggest that the compound may exhibit significant interactions within biological systems, which can be leveraged for therapeutic applications.
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. A study highlighted the synthesis of various compounds related to this structure, demonstrating their efficacy against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis.
Case Study: Anticancer Efficacy
| Compound | Cell Line | IC50 Value (µM) | Comparison Standard |
|---|---|---|---|
| Compound A | MCF-7 | 24.74 | 5-Fluorouracil (IC50 = 24.74) |
| Compound B | HCT-116 | 5.12 | Tamoxifen (IC50 = 5.12) |
The results from these studies indicate that certain derivatives of the compound can outperform established chemotherapeutic agents, suggesting a promising avenue for further research in anticancer drug development .
Antibacterial Activity
In addition to its anticancer potential, this compound has been evaluated for antibacterial properties. Various derivatives have shown significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be considerably lower than those of standard antibiotics.
Case Study: Antibacterial Efficacy
| Compound | Bacteria Type | MIC Value (µg/mL) |
|---|---|---|
| Compound C | Gram-positive | 3.9 |
| Compound D | Gram-negative | 31.25 |
These findings suggest that modifications to the chemical structure can enhance antibacterial potency, making it a candidate for further exploration in antibiotic therapy .
The biological activity of this compound is primarily attributed to its ability to interfere with key enzymatic pathways involved in cell proliferation and survival:
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA replication; inhibiting it can lead to reduced tumor growth.
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function as an inhibitor of essential bacterial enzymes.
Q & A
Q. How do solvent polarity and temperature affect the compound’s stability in long-term pharmacological studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) in DMSO or PBS (pH 7.4) reveals degradation via hydrolysis of the oxo group. LC-MS identifies degradation products (e.g., cyclohexanol derivatives). Store stock solutions at −80°C with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
